molecular formula C13H24O2 B1588947 1-(2-ethylbutyl)cyclohexanecarboxylic acid CAS No. 381209-09-2

1-(2-ethylbutyl)cyclohexanecarboxylic acid

Cat. No. B1588947
Key on ui cas rn: 381209-09-2
M. Wt: 212.33 g/mol
InChI Key: XRKJBJLXKLOLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071803B2

Procedure details

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid n-propyl ester (2.3 g, 9.04 mmol) was added dropwise under stirring to a solution of KOtBu (4.058 g, 36.2 mmol) in THF (17 mL) containing a small amount of water (244 mg, 13.6 mmol). The mixture was stirred 20 h at 54° C., cooled to room temperature, slowly poured onto a mixture of ice and 4N H2SO4 and extracted with DCM (2×150 mL) after adjusting to pH 1. The organic phases were washed with diluted aq. NaCl (100 mL), combined, dried over sodium sulfate and concentrated to afford 1.901 g (99%) 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, purity 96% (GC area).
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid n-propyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.058 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
244 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1([CH2:13][CH:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6])CC.CC([O-])(C)C.[K+].O.OS(O)(=O)=O>C1COCC1>[CH2:17]([CH:14]([CH2:15][CH3:16])[CH2:13][C:7]1([C:5]([OH:6])=[O:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1)[CH3:18] |f:1.2|

Inputs

Step One
Name
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid n-propyl ester
Quantity
2.3 g
Type
reactant
Smiles
C(CC)OC(=O)C1(CCCCC1)CC(CC)CC
Step Two
Name
Quantity
4.058 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
244 mg
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
54 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 20 h at 54° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×150 mL)
WASH
Type
WASH
Details
The organic phases were washed with diluted aq. NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.901 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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